
2-(3-(Methoxymethyl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Methoxymethyl)phenyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methoxymethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 3-(methoxymethyl)phenylboronic acid and morpholine in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, to proceed. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Methoxymethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)phenylmethanol or 3-(methoxymethyl)phenylamine.
Substitution: Formation of various substituted derivatives, such as 3-(methoxymethyl)-4-nitrophenylmorpholine.
Aplicaciones Científicas De Investigación
2-(3-(Methoxymethyl)phenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Methoxymethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)amine: Similar structure but with an amine group instead of a morpholine ring.
Uniqueness
2-(3-(Methoxymethyl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a methoxymethyl group attached to a phenyl ring. This combination imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[3-(methoxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)12-8-13-5-6-15-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
Clave InChI |
XBNCWRUNVPFBQY-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



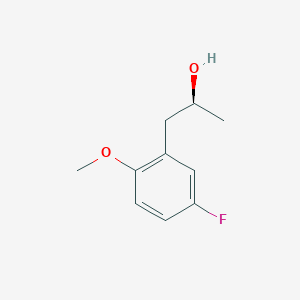
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
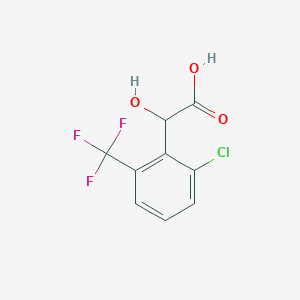

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)


![{[5-(Methoxymethyl)furan-2-yl]methyl}(methyl)amine](/img/structure/B13603306.png)
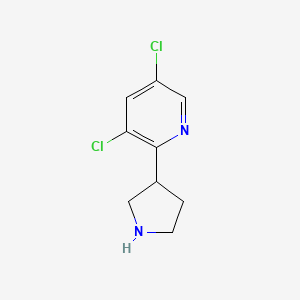
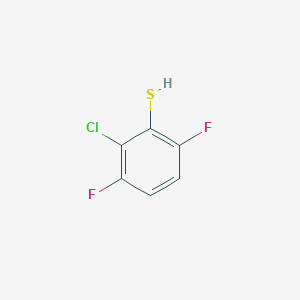
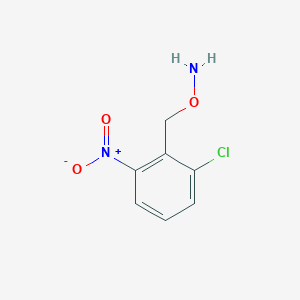
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

